molecular formula C14H12O2 B1253434 (3-(Hydroxymethyl)phenyl)(phenyl)methanone CAS No. 56338-25-1

(3-(Hydroxymethyl)phenyl)(phenyl)methanone

Cat. No. B1253434
Key on ui cas rn: 56338-25-1
M. Wt: 212.24 g/mol
InChI Key: ADVOUUBCQGAXLA-UHFFFAOYSA-N
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Patent
US04464391

Procedure details

3-Benzoylbenzyl alcohol (2.0 g) in acetone (10 ml) was treated dropwise at 15°-20° C. with chromic acid solution. After stirring for 5 minutes, water (50 ml) was added and the mixture extracted with ether. The ethereal solution was washed with saturated Na2CO3, saturated NaCl, dried (Na2SO4), evaporated and distilled; b.p. 160°-170° C./0.08 mm, (1.1 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=1)[CH2:12][OH:13])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cr](O)(O)(=O)=O.O>CC(C)=O>[C:1]([C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=1)[CH:12]=[O:13])(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C=1C=C(CO)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)(O)O
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ether
WASH
Type
WASH
Details
The ethereal solution was washed with saturated Na2CO3, saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)C=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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